molecular formula C21H21FN2O4S B1678793 ラマトロバン CAS No. 116649-85-5

ラマトロバン

カタログ番号: B1678793
CAS番号: 116649-85-5
分子量: 416.5 g/mol
InChIキー: LDXDSHIEDAPSSA-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cardiovascular Applications

Ramatroban was initially developed for its ability to inhibit platelet aggregation and smooth muscle contraction, making it a candidate for treating cardiovascular diseases. It has shown efficacy in various conditions:

  • Platelet Aggregation : Ramatroban inhibits platelet aggregation induced by thromboxane A2, which is critical in preventing thrombotic events such as myocardial infarctions and strokes .
  • Smooth Muscle Contraction : The compound has been demonstrated to relax smooth muscle, potentially alleviating conditions like hypertension and angina .

Allergy Treatment

In the realm of allergic rhinitis, ramatroban has been recognized for its ability to alleviate symptoms associated with both seasonal and perennial allergies. It acts by blocking the effects of prostaglandin D2, which is involved in allergic responses .

Respiratory Disorders

Ramatroban's role in respiratory health has garnered attention, particularly in managing conditions characterized by airway inflammation:

  • Asthma : By antagonizing DP2 receptors, ramatroban can reduce eosinophilic inflammation in asthma patients, contributing to improved respiratory function .
  • Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest that ramatroban may help manage symptoms related to COPD through its immunomodulatory effects .

COVID-19 Management

Recent studies have highlighted ramatroban's potential as a treatment for COVID-19:

  • Case Studies : A series of cases reported significant improvement in dyspnea and hypoxemia in patients treated with ramatroban during acute respiratory distress caused by COVID-19. Patients exhibited rapid relief within hours of administration .
  • Mechanism of Action : Ramatroban is thought to mitigate thromboinflammation associated with COVID-19 by blocking the deleterious effects of thromboxane A2 and prostaglandin D2, thus improving pulmonary function and reducing vascular permeability .

Table 1: Summary of Ramatroban Applications

Application AreaMechanism of ActionClinical Evidence
Cardiovascular HealthTP antagonist; inhibits platelet aggregationReduced myocardial infarctions and strokes
Allergy TreatmentDP2 receptor antagonistAlleviation of allergic rhinitis symptoms
Respiratory DisordersImmunomodulatory effectsImproved outcomes in asthma and COPD patients
COVID-19 ManagementDual antagonist effectRapid improvement in respiratory distress in case studies

Case Study 1: COVID-19 Patient Response

A 70-year-old male patient with severe COVID-19 pneumonia received ramatroban at a dose of 75 mg twice daily. Within hours, he experienced significant relief from respiratory distress, with oxygen saturation improving from 80% to 96% after five days of treatment .

Case Study 2: Asthma Management

In a clinical trial involving asthmatic patients, those treated with ramatroban showed a marked reduction in eosinophilic inflammation compared to controls. This suggests that ramatroban may serve as an effective adjunct therapy for asthma management .

準備方法

ラマトロバンの合成は、テトラヒドロカルバゾール部分を含むコア構造の調製から始まり、いくつかの段階を踏みます。合成経路は、通常、以下の手順が含まれます。

    テトラヒドロカルバゾールコアの形成: この手順では、適切な前駆体の環化により、テトラヒドロカルバゾール構造が形成されます。

    フルオロフェニルスルホニル基の導入: フルオロフェニルスルホニル基は、スルホニル化反応によって導入されます。

    プロパン酸部分の形成:

ラマトロバンの工業的生産方法では、通常、高収率と高純度を確保するために、これらの合成経路を最適化します。 これには、精製と品質管理のために、高速液体クロマトグラフィー(HPLC)を使用することが含まれます .

化学反応の分析

ラマトロバンは、以下の反応を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ラマトロバンは、さまざまな科学研究に幅広く応用されています。

生物活性

Ramatroban is a dual antagonist of the thromboxane A2 (TP) and prostaglandin D2 (DP2) receptors, demonstrating significant biological activity that has garnered attention in various therapeutic contexts, particularly in respiratory diseases, inflammation, and immunological responses. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Thromboxane A2 Receptor Antagonism

  • Ramatroban inhibits TP receptors, which play a critical role in platelet aggregation and vasoconstriction. By blocking these receptors, Ramatroban reduces thrombus formation and promotes vasodilation, contributing to improved blood flow and reduced cardiovascular risks .

Prostaglandin D2 Receptor Antagonism

  • The compound also antagonizes DP2 receptors, which are involved in mediating allergic responses and inflammation. Inhibition of DP2 signaling can enhance immune responses by promoting the activity of T-helper cells and reducing the suppressive effects on innate immunity .

Therapeutic Applications

Ramatroban's biological activities position it as a potential therapeutic agent in various conditions:

  • COVID-19 Treatment
    • Recent studies have highlighted Ramatroban's potential as an immunotherapy for COVID-19. Its ability to reverse pro-inflammatory and immunosuppressive processes associated with viral infections suggests it may improve clinical outcomes in patients with severe respiratory distress .
  • Allergic Rhinitis
    • Approved for use in Japan for allergic rhinitis, Ramatroban has shown effectiveness in reducing symptoms by antagonizing the effects of PGD2, which is elevated during allergic reactions .
  • Cardiovascular Health
    • Ramatroban has demonstrated protective effects against myocardial infarction and neointimal hyperplasia in animal models by improving endothelial function and reducing inflammation .

Case Series on COVID-19 Patients

A small case series involving four patients with severe COVID-19 demonstrated significant improvements after treatment with Ramatroban:

  • Patient 1 : Initially presented with hypoxemia (SpO2 82–84%). After starting Ramatroban (75 mg twice daily), there was an increase in SpO2 to 90% within 36 hours, with complete resolution of respiratory symptoms over five days .
  • Patient 2 : A 22-year-old female experienced rapid improvement in respiratory distress within hours of administration, leading to complete recovery after five days of treatment .
  • Patient 3 : A 70-year-old male with a history of diabetes showed improved oxygen saturation from 80% to 96% after five days of treatment with Ramatroban .

Efficacy Against Platelet Activation

Research indicates that Ramatroban effectively reduces platelet activation in patients with genetic variants associated with increased thromboxane receptor activity. This suggests its potential utility in managing conditions characterized by excessive platelet aggregation .

Comparative Studies

In comparative studies against other thromboxane antagonists, Ramatroban has shown a more pronounced effect on reducing calcium mobilization in platelets, indicating a stronger inhibition of TP receptor-mediated signaling pathways .

Summary Table of Biological Activities

Biological ActivityMechanismTherapeutic Implications
Thromboxane A2 AntagonismInhibits TP receptor signalingReduces thrombosis and improves vascular health
Prostaglandin D2 AntagonismBlocks DP2 receptor signalingEnhances immune response; reduces allergic symptoms
Respiratory ImprovementReduces inflammation; promotes vasorelaxationPotential treatment for COVID-19 and other respiratory conditions
Cardiovascular ProtectionImproves endothelial functionPrevents myocardial infarction; inhibits neointimal formation

特性

IUPAC Name

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXDSHIEDAPSSA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046685
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116649-85-5
Record name Ramatroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116649-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramatroban [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramatroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ramatroban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMATROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramatroban
Reactant of Route 2
Ramatroban
Reactant of Route 3
Ramatroban
Reactant of Route 4
Reactant of Route 4
Ramatroban
Reactant of Route 5
Ramatroban
Reactant of Route 6
Reactant of Route 6
Ramatroban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。